1-tert-Butyl 2-(4-chlorophenyl)methyl pyrrole-1,2-dicarboxylate
Overview
Description
1-tert-Butyl 2-(4-chlorophenyl)methyl pyrrole-1,2-dicarboxylate is a synthetic organic compound with the molecular formula C17H18ClNO4 It is characterized by the presence of a pyrrole ring substituted with a tert-butyl group and a 4-chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 2-(4-chlorophenyl)methyl pyrrole-1,2-dicarboxylate typically involves the reaction of pyrrole derivatives with tert-butyl and 4-chlorophenylmethyl substituents. One common method involves the use of tert-butyl 2-methyl pyrrole-1,2-dicarboxylate as a starting material, which is then reacted with 4-chlorobenzyl chloride under basic conditions to introduce the 4-chlorophenylmethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 2-(4-chlorophenyl)methyl pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole ring or the 4-chlorophenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
1-tert-Butyl 2-(4-chlorophenyl)methyl pyrrole-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 2-(4-chlorophenyl)methyl pyrrole-1,2-dicarboxylate depends on its specific application and the molecular targets involved. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl 2-methyl pyrrole-1,2-dicarboxylate: A similar compound with a methyl group instead of the 4-chlorophenylmethyl group.
1-tert-Butyl 2-(4-methylphenyl)methyl pyrrole-1,2-dicarboxylate: Another analog with a 4-methylphenylmethyl group.
Uniqueness
1-tert-Butyl 2-(4-chlorophenyl)methyl pyrrole-1,2-dicarboxylate is unique due to the presence of the 4-chlorophenylmethyl group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-[(4-chlorophenyl)methyl] pyrrole-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-17(2,3)23-16(21)19-10-4-5-14(19)15(20)22-11-12-6-8-13(18)9-7-12/h4-10H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWSVEQQFZWMIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C(=O)OCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801124009 | |
Record name | 1H-Pyrrole-1,2-dicarboxylic acid, 2-[(4-chlorophenyl)methyl] 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801124009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-48-7 | |
Record name | 1H-Pyrrole-1,2-dicarboxylic acid, 2-[(4-chlorophenyl)methyl] 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-1,2-dicarboxylic acid, 2-[(4-chlorophenyl)methyl] 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801124009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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